molecular formula C17H19FN2O5S2 B3579396 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B3579396
M. Wt: 414.5 g/mol
InChI Key: NTZSXXAPZNKLEE-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of fluorophenyl and methoxyphenyl sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

  • 1-[(4-fluorophenyl)sulfonyl]piperidine
  • 1-[(4-methoxyphenyl)sulfonyl]piperazine
  • 1-[(4-chlorophenyl)sulfonyl]piperazine

Comparison: 1-[(4-fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both fluorophenyl and methoxyphenyl sulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S2/c1-25-15-4-8-17(9-5-15)27(23,24)20-12-10-19(11-13-20)26(21,22)16-6-2-14(18)3-7-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZSXXAPZNKLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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